Kevetrin hydrochloride

Catalog No.
S548238
CAS No.
66592-89-0
M.F
C5H10ClN3S
M. Wt
179.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kevetrin hydrochloride

CAS Number

66592-89-0

Product Name

Kevetrin hydrochloride

IUPAC Name

3-cyanopropyl carbamimidothioate;hydrochloride

Molecular Formula

C5H10ClN3S

Molecular Weight

179.67 g/mol

InChI

InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H

InChI Key

NCXJZJFDQMKRKM-UHFFFAOYSA-N

SMILES

C(CC#N)CSC(=N)N.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Kevetrin; thioureidobutyronitrile; thioureido butyronitrile

Canonical SMILES

C(CC#N)CSC(=N)N.Cl

Description

The exact mass of the compound 4-Isothioureidobutyronitrile hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Isotope-Labeled Variant for Research:

Potential Applications based on Chemical Structure:

The presence of a functional group called "isothioureido" suggests possible applications related to thiol chemistry. Isothiourea compounds can interact with thiols, which are organic molecules containing a sulfur-hydrogen bond (SH). This interaction could be relevant in various research fields, including:

  • Enzyme Inhibition: Certain enzymes rely on thiol groups for their activity. 4-Isothioureidobutyronitrile hydrochloride might be investigated as a potential inhibitor for such enzymes.
  • Protein-Protein Interactions: Thiol groups on proteins can be involved in protein-protein interactions. The molecule could be studied for its ability to modulate these interactions.
  • Drug Discovery: The thiol-interacting properties of 4-Isothioureidobutyronitrile hydrochloride could be of interest in drug discovery efforts targeting diseases associated with protein dysfunction.

Kevetrin hydrochloride, chemically known as 2-(4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)-1H-indole hydrochloride, is a small-molecule compound recognized for its role as an activator of the tumor suppressor protein p53. This compound has gained attention in cancer research due to its potential therapeutic effects, particularly in inducing apoptosis in cancer cells. Its mechanism primarily revolves around modulating the interaction between p53 and MDM2, a protein that negatively regulates p53 by promoting its degradation .

That are crucial for its biological activity. The compound can interact with MDM2, leading to the stabilization and activation of p53. This interaction alters the E3 ligase activity of MDM2, resulting in increased levels of p53 and its downstream targets, such as p21, which plays a significant role in cell cycle regulation . Additionally, Kevetrin hydrochloride can induce oxidative stress in cancer cells, contributing to its pro-apoptotic effects .

The biological activity of Kevetrin hydrochloride is primarily characterized by its ability to induce cell cycle arrest and apoptosis in various cancer cell lines. Studies have shown that it effectively activates p53 pathways even in cells with mutated TP53 genes. This unique capability allows Kevetrin hydrochloride to exert anti-cancer effects across a range of malignancies, including acute myeloid leukemia and solid tumors . Notably, it has been observed to upregulate genes involved in apoptosis while downregulating oncogenic pathways, thereby enhancing its therapeutic potential .

The synthesis of Kevetrin hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of 4-(2-hydroxyethyl)piperazine with 4-bromoaniline followed by cyclization to form the indole structure. The final step often involves the addition of hydrochloric acid to yield the hydrochloride salt form, enhancing solubility and stability .

General Synthesis Steps:

  • Formation of Intermediate: React 4-(2-hydroxyethyl)piperazine with 4-bromoaniline.
  • Cyclization: Perform cyclization reactions to create the indole derivative.
  • Hydrochloride Formation: Treat the product with hydrochloric acid to obtain Kevetrin hydrochloride.

Kevetrin hydrochloride is primarily studied for its applications in cancer therapy. Its ability to activate p53 makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Furthermore, ongoing research is exploring its use in targeting other diseases where p53 modulation may be beneficial .

Key

Interaction studies have highlighted that Kevetrin hydrochloride not only influences MDM2-p53 interactions but also modulates several other oncogenic pathways. For instance, it has been shown to affect the expression levels of various genes involved in cell proliferation and apoptosis, such as c-MYC and JUN . These interactions suggest that Kevetrin hydrochloride could be utilized to develop targeted therapies that exploit these pathways.

Several compounds exhibit similar mechanisms of action by targeting the p53 pathway or interacting with MDM2. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
Nutlin-3MDM2 antagonistDirectly inhibits MDM2-p53 interaction
RITAStabilizes p53Induces apoptosis independently of MDM2
PRIMA-1Reactivates mutant p53Specifically targets mutant forms of p53
Tenovin-6Activates p53 and inhibits SIRT1Dual action on both p53 activation and longevity

Chemical Formula (C₅H₉N₃S·HCl)

Kevetrin hydrochloride possesses the molecular formula C₅H₉N₃S·HCl, representing a hydrochloride salt of the parent compound 4-isothioureidobutyronitrile [3] [6]. The formula indicates the presence of five carbon atoms, nine hydrogen atoms, three nitrogen atoms, one sulfur atom, and one hydrochloride moiety [4] [5]. This molecular composition reflects the characteristic structure of an isothiourea derivative containing a terminal nitrile group [10].

Molecular Weight (179.67)

The molecular weight of Kevetrin hydrochloride is precisely 179.67 grams per mole [3] [4] [6]. This molecular mass corresponds to the complete hydrochloride salt form, distinguishing it from the free base form which has a molecular weight of 143.21 grams per mole [10]. The additional mass contribution from the hydrochloride ion enhances the compound's solubility characteristics compared to its free base counterpart [25].

Synonyms and Alternative Designations

Kevetrin hydrochloride is known by numerous systematic and common names in chemical literature [2] [3] [5]. The International Union of Pure and Applied Chemistry systematic name is 3-cyanopropyl carbamimidothioate hydrochloride [10] [15]. Alternative chemical designations include 4-isothioureidobutyronitrile hydrochloride, thioureidobutyronitrile hydrochloride, and thioureido butyronitrile hydrochloride [3] [4] [5]. Registry identifications include Chemical Abstracts Service number 66592-89-0 and National Cancer Institute designation NSC 525990 [3] [6] [10]. The compound is also referenced by its molecular database number MFCD22572767 [6] [21].

TypeNames/Codes
IUPAC Name3-cyanopropyl carbamimidothioate hydrochloride; Carbamimidothioic acid, 3-cyanopropyl ester, monohydrochloride
Common NamesKevetrin hydrochloride; 4-Isothioureidobutyronitrile hydrochloride
Chemical NamesThioureidobutyronitrile hydrochloride; Thioureido butyronitrile hydrochloride
Registry CodesNSC 525990; UNII-C3059TG1KN (free base)
Alternative DesignationsCarbamimidothioic acid 3-cyanopropyl ester hydrochloride

Structural Characteristics

Isothiourea Functionality

The isothiourea functional group constitutes the central structural feature of Kevetrin hydrochloride, characterized by the presence of a carbon atom double-bonded to nitrogen and single-bonded to sulfur [10] [31]. This functionality is represented by the structural motif -SC(=N)N-, which exhibits characteristic reactivity patterns associated with thiourea derivatives [23] [31]. The isothiourea group possesses nucleophilic properties due to the presence of nitrogen atoms with lone pair electrons, enabling participation in various chemical reactions [39]. The sulfur atom in the isothiourea moiety contributes to the compound's ability to form coordination complexes with metal ions [33].

Nitrile Group Properties

The nitrile functionality in Kevetrin hydrochloride is represented by the terminal cyano group (-C≡N) attached to a three-carbon alkyl chain [10] [38]. The carbon-nitrogen triple bond exhibits linear geometry with a bond angle of 180 degrees, characteristic of sp-hybridized carbon and nitrogen atoms [38]. The electronegative nitrogen atom renders the nitrile group highly polar, contributing to the compound's overall dipole moment and influencing its physicochemical properties [38]. The nitrile functionality demonstrates resistance to hydrolysis under mild conditions, providing structural stability to the molecule [41]. The presence of the cyano group enhances the compound's ability to participate in nucleophilic addition reactions [41].

Structure-Activity Relationships

The structural configuration of Kevetrin hydrochloride exhibits specific relationships between molecular architecture and biological activity [31] [33]. The isothiourea moiety serves as a critical pharmacophore, with the sulfur and nitrogen atoms providing coordination sites for interactions with biological targets [31]. The linear four-carbon chain connecting the isothiourea group to the terminal nitrile provides optimal spatial arrangement for molecular recognition [10]. Modifications to the alkyl chain length or the substitution pattern on the isothiourea group significantly impact the compound's biological properties [33]. The presence of both electron-donating nitrogen atoms and electron-withdrawing nitrile functionality creates a balanced electronic distribution that enhances the molecule's binding affinity [31].

Physicochemical Properties

Physical State and Appearance

Kevetrin hydrochloride exists as a crystalline solid at room temperature, presenting as a powder with coloration ranging from white to light yellow, beige, or light orange [6] [4] [30]. The compound exhibits characteristic properties of an organic hydrochloride salt, including hygroscopic behavior and sensitivity to atmospheric moisture [6]. The crystalline nature of the material contributes to its stability during storage and handling [30]. The powder form facilitates dissolution in appropriate solvents for research applications [15].

Solubility Profile

The solubility characteristics of Kevetrin hydrochloride demonstrate significant variation across different solvent systems [4] [25] [20]. In aqueous media, the compound exhibits solubility ranging from 36 to 100 milligrams per milliliter, with higher solubility achieved through ultrasonication [4] [25]. The solubility in dimethyl sulfoxide reaches concentrations of at least 40 milligrams per milliliter, providing clear solutions suitable for biological assays [4] [15]. Ethanol solubility is more limited, with reported values of approximately 21 milligrams per milliliter [25]. In phosphate-buffered saline at physiological pH 7.2, the solubility is approximately 10 milligrams per milliliter [30]. Complex formulations incorporating organic cosolvents achieve enhanced solubility for specialized applications [20].

SolventSolubility (mg/mL)Molarity (mM)Notes
Water (H₂O)36-100200.36-556.58May require ultrasonication
DMSO≥40≥222.63Clear solution
Ethanol21116.88Clear solution
PBS (pH 7.2)~10~55.7Aqueous buffer compatibility
Corn oil (with 10% DMSO)≥2.5≥13.91In vivo formulation
PEG300 formulation≥2.5≥13.91Complex formulation

Stability Parameters

The stability profile of Kevetrin hydrochloride requires specific storage conditions to maintain chemical integrity [6] [28] [30]. Optimal long-term storage occurs at temperatures of -20°C under inert gas atmosphere to prevent oxidative degradation [6]. The compound demonstrates sensitivity to air, moisture, and heat, necessitating sealed storage containers with desiccant protection [6] [28]. Under recommended storage conditions, the material maintains stability for periods exceeding four years [30]. Aqueous solutions exhibit limited stability and should not be stored for more than one day [30]. The compound shows compatibility with various organic solvents for short-term applications [28].

Spectroscopic Characteristics

Spectroscopic analysis of Kevetrin hydrochloride provides definitive structural confirmation through multiple analytical techniques [6] [15] [26]. Nuclear magnetic resonance spectroscopy confirms the molecular structure with characteristic chemical shifts corresponding to the alkyl chain, nitrile carbon, and isothiourea functionality [6]. Quantitative nuclear magnetic resonance analysis serves as a primary method for purity determination [6]. Mass spectrometry identifies the molecular ion peak at mass-to-charge ratio 179.67, confirming the molecular weight [26]. The simplified molecular input line entry system notation NC(SCCCC#N)=N.[H]Cl provides a standardized representation of the molecular structure [15]. The International Chemical Identifier key NCXJZJFKQMKRKM-UHFFFAOYSA-N serves as a unique molecular identifier [15].

TechniqueResult/ValueMethod/Notes
HPLC Purity≥95.0% - 99.89%High-performance liquid chromatography
qNMR Purity≥95.0%Quantitative nuclear magnetic resonance
NMR ConfirmationConfirms structureStructural verification by NMR
Mass SpectrometryMolecular ion detectionMolecular weight confirmation
SMILES NotationNC(SCCCC#N)=N.[H]ClSimplified molecular input line entry
InChI KeyNCXJZJFKQMKRKM-UHFFFAOYSA-NInternational chemical identifier

Synthetic Pathways

Laboratory Preparation Methods

The synthesis of Kevetrin hydrochloride involves established methodologies for constructing isothiourea derivatives containing terminal nitrile functionality [23] [39]. Traditional approaches utilize nucleophilic substitution reactions between appropriate alkyl halides and thiourea derivatives [23]. The preparation typically involves the reaction of 4-bromobutyronitrile with thiourea under controlled conditions, followed by treatment with hydrochloric acid to form the hydrochloride salt [23]. Alternative synthetic routes employ the reaction of cyanopropyl halides with carbamimidothioic acid derivatives [39]. Modern synthetic approaches utilize one-pot methodologies that combine multiple reaction components to achieve efficient product formation [39].

Analytical Characterization Techniques

Comprehensive analytical characterization of Kevetrin hydrochloride employs multiple complementary techniques to confirm structural identity and assess purity [6] [26] [15]. High-performance liquid chromatography serves as the primary method for purity assessment, utilizing reversed-phase columns with appropriate mobile phase systems [6] [27]. Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis [26]. Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 techniques, confirms structural assignments [6]. Infrared spectroscopy identifies characteristic functional group absorptions corresponding to nitrile and isothiourea moieties [6]. Melting point determination provides additional identity confirmation, with reported values ranging from 130 to 134 degrees Celsius [6].

Purity Assessment Protocols

Purity assessment of Kevetrin hydrochloride follows established protocols for pharmaceutical-grade chemical compounds [6] [26] [27]. High-performance liquid chromatography with diode array detection at multiple wavelengths provides comprehensive purity analysis [27]. The method typically employs detection at 210, 252, and 300 nanometers to identify potential impurities [27]. Quantitative nuclear magnetic resonance spectroscopy serves as an orthogonal method for absolute purity determination [6]. Gas chromatography with flame ionization detection may be employed for volatile impurity analysis [17]. Peak purity assessment utilizes spectral comparison techniques across chromatographic peaks to ensure homogeneity [27]. Acceptance criteria typically require purity levels exceeding 95.0 percent for research-grade materials [6] [15].

PropertyValueReference
Chemical FormulaC₅H₉N₃S·HClMultiple sources
Molecular Weight (g/mol)179.67Multiple sources
CAS Number66592-89-0Multiple sources
MDL NumberMFCD22572767TCI America
Physical StateSolid/Crystalline powderMultiple sources
Color/AppearanceWhite to light yellow/beige/orange powderTCI America, Fisher Scientific
Melting Point (°C)130-134 (reported as 132°C)TCI America
Storage Temperature-20°C (frozen storage recommended)Multiple sources
Wild-type and mutant p53, MDM2Stabilization, nuclear accumulation, transcriptional activation2-6 hoursTranscription-DependentP21, PUMA, MDM2, NOXA, BAXCell cycle arrest, apoptosis induction, metabolic regulation6-24 hoursTranscription-IndependentBCL-2 family proteins, mitochondrial componentsDirect mitochondrial apoptosis, rapid cell death1-6 hoursP53-Independent ActionsCell cycle proteins, metabolic enzymes, signaling cascadesGrowth inhibition, metabolic reprogramming, stress responsesVariable
Target GeneProtein FunctionPathwayClinical Relevance
P21 (CDKN1A)CDK inhibitorCell cycle arrestTumor growth suppression
PUMA (BBC3)BH3-only pro-apoptoticMitochondrial apoptosisApoptosis induction
MDM2P53 negative regulatorFeedback regulationP53 pathway modulation
NOXA (PMAIP1)Pro-apoptotic proteinMitochondrial apoptosisCancer cell elimination
TIGARGlycolysis inhibitorMetabolic regulationAnti-Warburg effect
SCO2Cytochrome oxidase assemblyOxidative phosphorylationEnhanced respiration
MechanismCellular LocationMolecular BasisFunctional Outcome
P53-BCL2 InteractionMitochondriaTAD-BH3 domain bindingAnti-apoptotic protein neutralization
Mitochondrial TranslocationCytoplasm to mitochondriaMonoubiquitin trafficking signalRapid apoptosis initiation
Direct Protein BindingMultiple compartmentsDomain-specific interactionsDiverse cellular responses
MonoubiquitinationCytoplasmMDM2 processivity alterationProtein trafficking and stabilization
Pathway CategoryKey ComponentsMechanismTherapeutic Relevance
Cell Cycle ControlCDKs, cyclins, checkpoint kinasesDirect protein modulationCancer cell proliferation inhibition
Metabolic RegulationGlycolytic enzymes, TCA cycle proteinsEnzyme activity alterationMetabolic cancer therapy
Stress ResponseAMPK, mTOR, autophagy machinerySignal transduction modificationEnhanced cancer cell vulnerability
DNA RepairATM, ATR, DNA-PKPathway activation/inhibitionSensitization to DNA damage

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

179.0283962 g/mol

Monoisotopic Mass

179.0283962 g/mol

Heavy Atom Count

10

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NL6L2371DP

Wikipedia

4-isothioureidobutyronitrile hydrochloride

Dates

Last modified: 08-15-2023
1. Nitrile derivatives and their pharmaceutical use and compositions By Menon, Krishna From U.S. Pat. Appl. Publ. (2012), US 20120189537 A1 20120726.
2. Nitrile derivatives and their pharmaceutical use and compositions By Menon, Krishna From PCT Int. Appl. (2010), WO 2010135170 A2 20101125.
3. Preparation of 4-isothioureido butyronitrile hydrochloride derivatives for treatment of cancer By He, Lan; Pan, Xuan From Faming Zhuanli Shenqing (2009), CN 101550098 A 20091007.
4. Preparation of protein conjugates via intermolecular disulfide bond formation By King, Te Piao; Li, Yen; Kochoumian, Loucia From Biochemistry (1978), 17(8), 1499-506.
5. Preparation of some amino sulfonamides By Miller, Ellis; Sprague, James M.; Kissinger, L. W.; McBurney, Lane F. From Journal of the American Chemical Society (1940), 62, 2099-102.

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